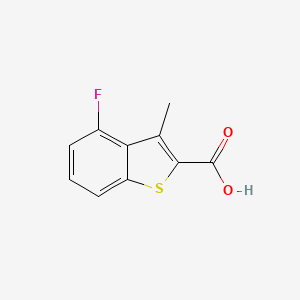

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7FO2S It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylthiophene.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzaldehyde with 3-methylthiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization: The intermediate compound undergoes cyclization to form the benzothiophene ring system. This step typically involves heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzothiophenes.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The compound can be synthesized through various methods, including:

- Direct fluorination of 3-methylbenzoic acid derivatives.

- Functional group transformations , allowing for the introduction of different substituents that enhance its biological activity.

Biological Applications

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid has shown promise in several therapeutic areas:

Anticoccidial Activity

Research indicates that derivatives of this compound exhibit significant anticoccidial properties, with some analogues demonstrating potency as low as 0.1 nM against specific pathogens . This suggests its potential use in veterinary medicine for treating coccidiosis in livestock.

Antibacterial Properties

Studies have evaluated the antibacterial efficacy of related benzothiophene derivatives against strains of Staphylococcus aureus, including methicillin-resistant strains. The minimum inhibitory concentrations (MIC) were determined, showing varying levels of activity, which could lead to the development of new antibacterial agents .

Neurological Disorders

Compounds derived from benzothiophene structures, including this acid, have been investigated for their potential effects on neurological disorders such as Alzheimer's disease and schizophrenia. They act as H3 receptor antagonists, which may help modulate neurotransmitter release and improve cognitive function .

Medicinal Chemistry Applications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals:

- Synthesis of APIs : Its carboxylic acid group can be easily converted into other functional groups, making it a valuable starting material for drug development .

- Drug Discovery : The versatility in functionalization allows researchers to explore a wide range of biological activities, facilitating the discovery of new drugs targeting various diseases.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-3-methyl-1-benzothiophene: Lacks the carboxylic acid group, which may affect its reactivity and applications.

3-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the fluorine atom, which may influence its binding affinity and selectivity in biological applications.

4-Fluoro-1-benzothiophene-2-carboxylic acid: Lacks the methyl group, which may alter its chemical properties and reactivity.

Uniqueness

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. The fluorine atom can enhance the compound’s stability and binding affinity, while the carboxylic acid group provides additional reactivity and interaction sites. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry, materials science, and other fields.

Actividad Biológica

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid (C10H7FO2S) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiophene structure, which includes:

- A fused benzene and thiophene ring

- A carboxylic acid functional group

- A fluorine atom at the 4-position

- A methyl group at the 3-position

These structural characteristics contribute to its reactivity and biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C10H7FO2S |

| Molecular Weight | 210.22 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies have indicated potential interactions with:

- Prostaglandin E2 (PGE2) receptors : This compound may act as an antagonist to EP2 and EP4 receptors, which are implicated in cancer progression and inflammatory diseases .

- Enzymatic inhibition : It may inhibit specific enzymes critical for cancer cell proliferation and survival.

Therapeutic Applications

The compound's potential therapeutic applications include:

- Cancer Treatment : As a modulator of immune responses, it may aid in reactivating the immune system against tumors. Its interaction with PGE2 receptors could make it useful in treating various cancers, particularly gastrointestinal types .

- Anti-inflammatory Effects : Given its receptor interactions, it may also be beneficial in managing inflammatory conditions .

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated no significant cytotoxic effects at concentrations up to 25 μM, suggesting a selective mechanism of action rather than direct cytotoxicity .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituent positions in influencing biological activity. Variations in the benzothiophene structure can significantly alter binding affinities and efficacy against specific targets. For example:

| Compound Variation | Observed Activity |

|---|---|

| Substituent at 4-position | Enhanced receptor binding |

| Methyl group at 3-position | Altered enzyme inhibition |

This information is crucial for optimizing derivatives for better therapeutic outcomes.

Propiedades

IUPAC Name |

4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHVQZFOWEYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC(=C12)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.